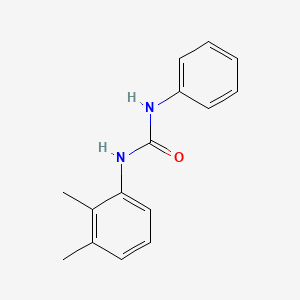

1-(2,3-Dimethylphenyl)-3-phenylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11-7-6-10-14(12(11)2)17-15(18)16-13-8-4-3-5-9-13/h3-10H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFLYCQWMZVXGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304102 | |

| Record name | 1-(2,3-dimethylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13114-76-6 | |

| Record name | NSC164205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,3-dimethylphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYL-3-(2,3-XYLYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,3 Dimethylphenyl 3 Phenylurea

Classical Urea (B33335) Bond Formation Strategies

The most direct and widely employed methods for constructing the urea bond in compounds like 1-(2,3-dimethylphenyl)-3-phenylurea involve the reaction of an amine with an isocyanate or the use of alternative coupling agents.

Reaction of Anilines with Isocyanates

The reaction between an aniline (B41778) and an isocyanate is a cornerstone of urea synthesis. In the context of this compound, this involves the nucleophilic addition of 2,3-dimethylaniline (B142581) to phenyl isocyanate.

The general reaction is as follows:

2,3-Dimethylaniline + Phenyl Isocyanate → this compound

This reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, at room temperature. nih.govsci-hub.box The reaction is often high-yielding and proceeds cleanly, making it a preferred method for laboratory-scale synthesis. For instance, various substituted phenylureas have been synthesized by reacting the appropriate aniline with a phenylisocyanate in dry THF under reflux conditions. sci-hub.box A similar approach involves reacting a suitable isocyanate with an amine in tetrahydrofuran at room temperature until the starting material disappears, as monitored by thin-layer chromatography (TLC). nih.gov

A related patent describes the synthesis of various phenylurea herbicides by reacting a substituted phenyl isocyanate with dimethylamine (B145610) hydrochloride in the presence of an organic base like triethylamine (B128534) in a solvent such as dichloromethane. google.com This highlights the versatility of the isocyanate-amine reaction for creating a diverse range of urea compounds.

Alternative Coupling Reagents and Conditions

While the isocyanate-aniline reaction is prevalent, concerns over the handling of toxic and moisture-sensitive isocyanates have prompted the development of alternative coupling strategies. These methods often involve the in-situ generation of a reactive intermediate or the use of a coupling agent to facilitate the union of two amine fragments with a carbonyl source.

One such approach is the use of phosgene (B1210022) equivalents , such as triphosgene (B27547) (bis(trichloromethyl) carbonate). Triphosgene, a solid and therefore safer alternative to gaseous phosgene, can react with anilines to form an isocyanate in situ, which then reacts with another aniline to yield the desired urea. mdpi.com For example, the one-step synthesis of a diaryl urea involved a carbonylation reaction with triphosgene in the presence of trimethylamine, followed by the addition of an aniline to the in situ generated aryl isocyanate, resulting in a good yield. mdpi.com Mechanochemical synthesis using triphosgene in the presence of potassium carbonate has also been reported for the preparation of polyureas from diaminobiphenyls. nih.gov

Carbamates can also serve as precursors to ureas. For instance, phenyl carbamates can be reacted with anilines to form unsymmetrical ureas. thieme-connect.comresearchgate.net An efficient and green method for preparing N,N'-alkyl aryl ureas involves the reaction of carbamates with amines. thieme-connect.com Another study details the synthesis of diaryl ureas by reacting 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-diones with appropriate isocyanates or carbamates. nih.gov

Palladium-catalyzed C–N cross-coupling reactions have emerged as a powerful tool for constructing urea linkages, offering a different mechanistic pathway. This method allows for the coupling of (hetero)aryl halides with ureas, providing a versatile route to unsymmetrical N,N′-diaryl ureas. nih.gov

Other coupling reagents commonly used in peptide synthesis have also been adapted for urea formation. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and carbonyldiimidazole (CDI) can facilitate the coupling of amines with a carbonyl source. researchgate.netpeptide.combiosynth.com For example, COMU has been identified as an effective coupling reagent compatible with green solvents like 2-methyltetrahydrofuran. acs.org

Multi-Step Synthesis Pathways to Phenylurea Architectures

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound necessitates the availability of its key precursors: 2,3-dimethylaniline and phenyl isocyanate.

Synthesis of 2,3-Dimethylaniline: This aniline derivative can be prepared through various standard organic transformations. A common route involves the nitration of a suitable xylene isomer followed by the reduction of the nitro group to an amine.

Synthesis of Phenyl Isocyanate and its Derivatives: Phenyl isocyanate is commercially available, but substituted isocyanates often need to be synthesized. A prevalent method is the reaction of the corresponding aniline with phosgene or a phosgene equivalent like triphosgene. google.com A patent describes a method for preparing dimethylphenyl isocyanate by reacting dimethylaniline with solid phosgene in 1,2-dichloroethane. google.com This process is highlighted as being simpler, safer, and having a higher yield compared to using traditional phosgene. google.com Another approach involves the Curtius rearrangement of a corresponding acyl azide.

Functional Group Transformations in Multi-Step Synthesis: The synthesis of more complex phenylurea derivatives often requires a series of functional group interconversions. For example, a multi-step synthesis of N-phenyl-N-(substituted) phenoxy acetyl ureas involved the initial synthesis of phenylurea from aniline and urea, followed by reaction with chloroacetyl chloride, and finally coupling with a substituted phenol. iglobaljournal.com Another example is the synthesis of diarylurea derivatives bearing a quinoxalindione moiety, which involved a seven-step synthesis including protection of an amino group, O-arylation, reduction of a nitro group, cyclization, and deacetylation before the final urea formation step. nih.gov

| Precursor | Common Synthetic Route | Key Reagents |

| 2,3-Dimethylaniline | Nitration of o-xylene (B151617) followed by reduction | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., Sn/HCl, H₂/Pd-C) |

| Phenyl Isocyanate | Reaction of aniline with a phosgene equivalent | Aniline, Triphosgene, Base (e.g., triethylamine) |

Stereochemical Considerations in Synthesis

For the specific compound this compound, there are no chiral centers, and therefore, no stereoisomers to consider. The molecule is achiral.

However, in the synthesis of more complex phenylurea derivatives that may contain stereocenters, stereochemical control becomes a critical aspect. For instance, if one of the aromatic rings or a substituent contains a chiral center, the synthesis might lead to a mixture of diastereomers. In such cases, stereoselective synthetic methods or chiral resolution techniques would be necessary to obtain a single stereoisomer. While not directly applicable to this compound, it is an important consideration in the broader context of phenylurea synthesis. For example, the synthesis of certain peptide-based structures incorporating urea linkages requires careful control of stereochemistry to ensure the desired biological activity. peptide.com

Green Chemistry Approaches and Sustainable Synthesis Innovations

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of ureas, several green innovations have been reported:

Solvent-Free Reactions: Conducting reactions without a solvent, or in a bio-alternative solvent, can significantly reduce waste and environmental impact. tpu.ru A highly efficient, waste-minimizing protocol for the synthesis of ureas from isocyanates and secondary amines has been developed using the bio-available solvent Cyrene, which eliminates the need for toxic solvents like DMF. rsc.org

Catalyst-Free Synthesis: The development of catalyst-free methods for urea synthesis is highly desirable. One such method involves the reaction of primary aliphatic amines with CO2 in the absence of any catalysts or organic solvents. researchgate.net

Use of Greener Reagents: Replacing hazardous reagents like phosgene with safer alternatives such as triphosgene or diphenyl carbonate is a key green chemistry strategy. thieme-connect.comresearchgate.net An efficient and cost-effective method for preparing N,N'-alkyl aryl ureas and N,N'-dialkylureas via carbamates avoids hazardous reagents like phosgene and isocyanates. thieme-connect.com Another green approach involves the synthesis of dibenzyl ureas using cyanamide (B42294) as a starting material, avoiding the use of metals, ligands, and hydrogen peroxide as oxidants. rsc.org

The following table summarizes some of the green approaches applicable to urea synthesis:

| Green Chemistry Principle | Application in Urea Synthesis | Example |

| Waste Prevention | Solvent-free synthesis | Mechanochemical synthesis of polyureas. nih.gov |

| Safer Solvents & Auxiliaries | Use of bio-derived solvents | Synthesis of ureas in Cyrene. rsc.org |

| Design for Energy Efficiency | Mild reaction conditions | Catalyst-free synthesis from amines and CO₂. researchgate.net |

| Use of Renewable Feedstocks | Not widely established for this specific compound | N/A |

| Safer Chemistry | Replacement of hazardous reagents | Using triphosgene instead of phosgene. mdpi.com |

While not all of these methods have been specifically reported for the synthesis of this compound, they represent the direction of future research in the sustainable production of this and related compounds.

Spectroscopic and Advanced Structural Characterization of 1 2,3 Dimethylphenyl 3 Phenylurea and Its Analogues

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental technique for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopic Analysis

The IR spectrum of a diaryl urea (B33335) like 1-(2,3-Dimethylphenyl)-3-phenylurea would be distinguished by several key absorption bands:

N-H Stretching: The N-H groups of the urea linkage typically exhibit strong and broad absorption bands in the region of 3200-3600 cm⁻¹. docbrown.infodocbrown.info These bands are often broad due to hydrogen bonding. For solid samples, distinct peaks corresponding to different N-H vibrational modes may be observed.

C=O (Amide I) Stretching: A strong and sharp absorption peak corresponding to the carbonyl (C=O) group stretching vibration is expected around 1650-1700 cm⁻¹. docbrown.infonih.gov This is a highly characteristic band for ureas.

N-H Bending and C-N Stretching (Amide II & III): Vibrations involving N-H bending and C-N stretching typically appear in the 1650-1450 cm⁻¹ region. researchgate.netresearchgate.net The asymmetric C-N stretching of urea can be observed around 1468 cm⁻¹ in solution. nih.gov

Aromatic C-H and C=C Stretching: The presence of the two phenyl rings would give rise to several characteristic peaks. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations usually result in multiple sharp bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl rings would appear in the 900-690 cm⁻¹ region, and the specific pattern can sometimes help deduce the substitution pattern of the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Elucidation

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. rsc.org

The observed chemical shifts (δ) in parts per million (ppm) are detailed in the table below. rsc.org

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| 7.41-7.66 | multiplet | 4H | Aromatic Protons (ArH) |

| 7.24 | singlet | 1H | NH Proton |

| 7.17-7.22 | multiplet | 4H | Aromatic Protons (ArH) |

| 6.58 | singlet | 1H | NH Proton |

| 2.11 | singlet | 6H | Methyl Protons (Ar-CH₃)₂ |

Interpretation of the ¹H NMR Spectrum:

The two singlets at 2.11 ppm are assigned to the six protons of the two methyl groups on the dimethylphenyl ring. rsc.org The singlet nature suggests that they are not coupled to any adjacent protons.

The signals in the aromatic region (7.17-7.66 ppm) account for the protons on both the phenyl and the dimethylphenyl rings. rsc.org The complex multiplet patterns arise from the spin-spin coupling between adjacent aromatic protons.

The two separate singlets at 6.58 and 7.24 ppm correspond to the two N-H protons of the urea linkage, indicating they are in different chemical environments. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. The spectrum for this compound was recorded in CDCl₃ at 100 MHz. rsc.org

The following table lists the observed chemical shifts for the carbon atoms. rsc.org

| Chemical Shift (ppm) | Assignment |

| 153.4 | Carbonyl Carbon (C=O) |

| 138.9 | Aromatic Carbon |

| 136.2 | Aromatic Carbon |

| 133.5 | Aromatic Carbon |

| 128.8 | Aromatic Carbon |

| 128.1 | Aromatic Carbon |

| 127.3 | Aromatic Carbon |

| 126.7 | Aromatic Carbon |

| 121.1 | Aromatic Carbon |

| 17.4 | Methyl Carbons (Ar-CH₃) |

Interpretation of the ¹³C NMR Spectrum:

The signal at 153.4 ppm is characteristic of a urea carbonyl carbon. rsc.org

The signals in the range of 121.1 to 138.9 ppm are assigned to the various carbon atoms of the two aromatic rings. rsc.org

The peak at 17.4 ppm is attributed to the carbon atoms of the two methyl groups attached to the phenyl ring. rsc.org

Advanced Multidimensional NMR Techniques

While specific multidimensional NMR data for this compound are not provided in the searched literature, the application of such techniques would be invaluable for unambiguous structural confirmation.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would definitively establish the proton-proton coupling networks within the two aromatic rings. For instance, it would show correlations between the adjacent protons on the phenyl ring and those on the 2,3-dimethylphenyl ring, helping to assign the complex multiplets in the ¹H NMR spectrum. researchgate.netwestmont.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edunumberanalytics.com This would allow for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum. For example, the carbon signal at 17.4 ppm would show a cross-peak with the proton signal at 2.11 ppm, confirming their direct bond. rsc.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edunumberanalytics.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For this compound, HMBC would show correlations from the N-H protons to the carbonyl carbon and to the carbons of the adjacent phenyl rings. It would also show correlations from the methyl protons to the carbons of the dimethylphenyl ring, confirming the substitution pattern.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

For this compound, HRMS analysis was performed, and the protonated molecular ion [M+H]⁺ was observed at a mass-to-charge ratio (m/z) of 241.1248. rsc.org This experimental value is consistent with the calculated molecular formula of C₁₅H₁₇N₂O⁺.

Fragmentation Pattern: In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. libretexts.orgchemguide.co.ukwikipedia.org For phenylureas, common fragmentation pathways involve the cleavage of the C-N bonds of the urea linkage. This can lead to the formation of ions corresponding to the respective isocyanates or aniline (B41778) fragments, providing further structural information. For instance, cleavage could result in fragments corresponding to phenyl isocyanate and 2,3-dimethylaniline (B142581) or 2,3-dimethylphenyl isocyanate and aniline.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. This powerful technique provides precise information on bond lengths, bond angles, and the spatial orientation of molecules within a crystal lattice. For complex organic molecules such as this compound and its analogues, single-crystal X-ray diffraction is indispensable for a comprehensive understanding of their solid-state structure, including the subtle interplay of intermolecular forces that dictate their macroscopic properties.

While a specific crystal structure for this compound is not publicly available, extensive crystallographic studies on closely related analogues, such as 1,3-diphenylurea (B7728601) and N,N'-diethyl-N,N'-diphenylurea, provide a robust framework for understanding its likely structural characteristics. These studies reveal common packing motifs and interaction patterns that are characteristic of the phenylurea class of compounds.

The solid-state architecture of phenylurea derivatives is largely governed by a network of intermolecular hydrogen bonds, supplemented by weaker interactions such as van der Waals forces and, in some cases, C-H···π interactions. The primary hydrogen bonding motif in 1,3-disubstituted ureas involves the N-H groups acting as hydrogen bond donors and the carbonyl oxygen atom (C=O) serving as the acceptor.

In the crystal structure of 1,3-diphenylurea, molecules are linked into chains via N-H···O hydrogen bonds. This is a common feature for diarylureas, which often crystallize to form chains. nih.gov The presence of substituents on the phenyl rings, such as the dimethyl group in this compound, can influence this packing. The steric hindrance introduced by the methyl groups may alter the typical chain formation, potentially leading to different supramolecular assemblies.

Table 1: Crystallographic Data for Phenylurea Analogues

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| 1,3-Diphenylurea | C₁₃H₁₂N₂O | Orthorhombic | Pna2₁ | 9.118(3) | 10.558(2) | 11.780(3) | 90 | 4 |

| 1,3-Diethyl-1,3-diphenylurea | C₁₇H₂₀N₂O | Monoclinic | P2₁/c | 9.6990(5) | 16.7622(10) | 10.6011(5) | 118.854(4) | 4 |

Data for 1,3-Diphenylurea sourced from researchgate.net. Data for 1,3-Diethyl-1,3-diphenylurea sourced from iucr.org.

The conformation of phenylurea molecules in the solid state is defined by the rotational freedom around the C-N bonds and the orientation of the phenyl rings relative to the central urea plane. In N,N'-disubstituted ureas, the planarity of the amide groups is a key feature, arising from the resonance between the nitrogen lone pairs and the carbonyl group.

In the case of 1,3-diethyl-1,3-diphenylurea, the molecule exhibits non-crystallographic C₂ symmetry. iucr.orgnih.gov The coordination environment around the nitrogen atoms is nearly planar, a result of both amide-type resonance and interaction with the phenyl π-system. iucr.orgnih.gov The phenyl groups are oriented trans with respect to the carbonyl oxygen. nih.govpnas.orgresearchgate.net The dihedral angle between the planes of the two phenyl rings is significant, at 40.31 (4)°. iucr.org This twist is a consequence of minimizing steric repulsion between the bulky substituents.

For this compound, a similar non-planar conformation is expected. The dihedral angle between the 2,3-dimethylphenyl ring and the phenyl ring will be influenced by the steric hindrance imposed by the ortho- and meta-methyl groups. It is likely that the molecule will adopt a conformation that minimizes the steric clash between the two aromatic rings and the urea moiety. The N-H bonds are expected to be oriented in an anti conformation relative to each other. In a related thiourea (B124793) compound, 3-acetyl-1-(2,3-dimethylphenyl)thiourea, the dihedral angle between the benzene (B151609) ring and the side chain is a significant 81.33 (10)°, highlighting the substantial twist induced by the dimethylphenyl group.

Table 2: Selected Torsional Angles for Phenylurea Analogues

| Compound Name | Torsional Angle | Value (°) |

| 1,3-Diethyl-1,3-diphenylurea | Angle between phenyl ring planes | 40.31(4) |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea | C2—C1—N1—C7 | 83.59(47) |

| 3-Acetyl-1-(2,3-dimethylphenyl)thiourea | C6—C1—N1—C7 | -99.89(44) |

Data for 1,3-Diethyl-1,3-diphenylurea sourced from iucr.org. Data for 3-Acetyl-1-(2,3-dimethylphenyl)thiourea sourced from .

Computational Chemistry and Molecular Modeling of 1 2,3 Dimethylphenyl 3 Phenylurea

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties and reactivity of a molecule. nih.govrsc.org These first-principles methods model the electron distribution to predict a wide range of chemical and physical characteristics. youtube.com

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govrsc.org DFT studies on molecules like 1-(2,3-Dimethylphenyl)-3-phenylurea focus on understanding its stability, reactivity, and electronic properties through the analysis of frontier molecular orbitals, electrostatic potential maps, and reactivity descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For phenylurea derivatives, the HOMO is typically distributed over the phenyl rings and the urea (B33335) linkage, while the LUMO is also centered on this conjugated system.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. In a typical phenylurea structure, negative potential (red and yellow regions) is concentrated around the electronegative oxygen and nitrogen atoms of the urea group, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) is usually found around the hydrogen atoms of the NH groups, highlighting potential sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity, chemical hardness, and softness. While specific DFT data for this compound is not extensively published, the table below illustrates the typical electronic properties that would be calculated in such a study.

Table 1: Conceptual DFT-Calculated Electronic Properties

| Property | Description | Conceptual Value for a Phenylurea |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 4.5 eV |

| Electronegativity (χ) | Tendency to attract electrons | High |

| Chemical Hardness (η) | Resistance to change in electron distribution | Moderate |

| Chemical Softness (S) | Reciprocal of hardness, measures reactivity | Moderate |

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformers (low-energy states) and the energy barriers between them, resulting in a potential energy landscape. rsc.orgbath.ac.uk

The key flexible bonds in this compound are the C-N bonds of the urea bridge. Rotation around these bonds gives rise to different spatial arrangements of the 2,3-dimethylphenyl and phenyl rings relative to each other. Computational methods, often using molecular mechanics (MM) force fields, can systematically explore the conformational space to locate energy minima. nih.gov The goal is to find the global minimum energy conformation as well as other low-energy conformers that might be biologically relevant. bath.ac.uk The relative energies of these conformers determine their population at a given temperature. This analysis is critical for understanding how the molecule might adapt its shape to fit into a binding site. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights that are inaccessible from static models. youtube.comyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD can simulate the behavior of a compound like this compound in a realistic environment, such as in solution or complexed with a biological target. nih.govyoutube.com

When a ligand like this compound is bound to a biological target, such as a protein, MD simulations can reveal the stability of the binding pose and the nature of the interactions over time. nih.gov Starting from a docked complex, the simulation shows how the ligand and protein atoms move and fluctuate. Key analyses from these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand's and protein's backbone atoms from their initial positions. A stable, low RMSD for the ligand suggests a stable binding mode. jppres.com

Root Mean Square Fluctuation (RMSF): This analysis highlights the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, identifying the most persistent and important interactions.

Such simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition. nih.govjppres.com

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jppres.com This method is widely used to understand how a small molecule like this compound might interact with a biological target at the atomic level. nih.govnih.gov

The docking process involves placing the ligand in various positions and orientations within the protein's binding site and scoring each pose based on a scoring function. biorxiv.org This function estimates the binding affinity (or binding energy), with lower energy scores typically indicating more favorable binding. nih.govresearchgate.net

The results of a docking study are typically visualized to analyze the specific interactions. An energetic assessment provides a quantitative estimate of how strongly the ligand binds to the target. While no specific molecular docking studies for this compound were identified in the search, the following table provides an illustrative example of the data that would be generated from such a study.

Table 2: Illustrative Molecular Docking Results for a Phenylurea Compound

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Aromatase | -8.5 | Arg115, Met374 | Hydrogen Bond, Hydrophobic |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | -9.2 | Ala264, His346, Ser167 | Hydrogen Bond, Pi-Alkyl |

These computational approaches provide a detailed, multi-faceted view of this compound, from its fundamental electronic properties to its dynamic interactions with potential biological partners.

Structure-Based Design Principles

Structure-based drug design (SBDD) for phenylurea derivatives, including this compound, relies on understanding the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and specificity. Computational tools are central to this process, enabling researchers to visualize and analyze molecular interactions that drive binding and biological activity.

The fundamental principle of SBDD for this class of compounds involves leveraging the key structural features of the diaryl urea moiety. The urea group (–NH–CO–NH–) is an exceptional hydrogen bond donor and acceptor, a feature that allows it to form strong, directional interactions with amino acid residues in a protein's active site. researchgate.netscite.ai The two flanking aryl rings (in this case, a 2,3-dimethylphenyl group and a phenyl group) can be modified to fit into specific hydrophobic pockets, enhancing binding affinity and selectivity. nih.govnih.gov

Molecular Docking and Interaction Analysis

A primary technique in SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For instance, in a study of 1,3-diarylurea derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors, molecular docking was used to elucidate the binding mode of a potent analog, 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea. sci-hub.box The modeling revealed that the molecule binds in the primary binding site where the central urea moiety and specific substituents form critical hydrogen bonds with key residues. sci-hub.box

Detailed findings from docking studies on analogous compounds highlight the precise nature of these interactions. For example, specific hydrogen bonds and their distances can be measured, and key interacting residues can be identified, as shown in the table below based on the study of a COX-2 inhibitor. sci-hub.box

Table 1: Example of Key Interactions for a Diaryl Urea Analog in the COX-2 Active Site sci-hub.box

| Ligand Group | Receptor Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| p-SO2Me Oxygen | Ser530 | Hydrogen Bond | 2.6 |

| p-SO2Me Oxygen | Tyr385 | Hydrogen Bond | 2.8 |

| Urea Carbonyl (C=O) | Tyr355 | Hydrogen Bond | 3.8 |

Structure-Activity Relationship (SAR) and Molecular Dynamics

Computational chemistry also informs the Structure-Activity Relationship (SAR), which links chemical structure to biological activity. By synthesizing and testing a series of related compounds, researchers can build models that predict the activity of new designs. nih.govnih.gov For phenylurea derivatives, SAR studies have shown that the nature and position of substituents on the phenyl rings can dramatically alter potency and selectivity. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex. researchgate.net An MD simulation of this compound bound to a target protein would reveal the stability of the binding pose over time, the flexibility of the ligand in the active site, and the persistence of key hydrogen bonds and hydrophobic interactions. researchgate.net Such simulations are crucial for confirming that a computationally designed inhibitor forms a stable and lasting complex with its target. researchgate.net

The principles derived from these computational methods form a rational basis for designing novel inhibitors. By understanding how analogs of this compound interact with biological targets at an atomic level, scientists can rationally modify its structure—for example, by altering the substitution on the phenyl rings—to enhance its therapeutic properties. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Molecular and Cellular Biological Investigations of 1 2,3 Dimethylphenyl 3 Phenylurea Excluding Clinical Studies

In Vitro Screening Methodologies and Assays

In vitro screening methods are fundamental in the early stages of drug discovery to identify and characterize the biological activity of a compound. For 1-(2,3-dimethylphenyl)-3-phenylurea and its analogs, these methodologies have been crucial in elucidating their potential therapeutic applications.

High-Throughput Screening Against Molecular Libraries

High-throughput screening (HTS) allows for the rapid assessment of large numbers of compounds for their biological activity. combichemistry.comufl.edu This automated process is essential for identifying initial "hit" compounds from vast chemical libraries that can then be optimized for increased potency and selectivity. combichemistry.com In the context of diarylurea compounds, HTS is often employed to screen against libraries of kinases, receptors, and other enzymes to identify potential molecular targets. The process typically involves the use of robotic systems to handle liquids and plates, with detection methods such as fluorescence, luminescence, or absorbance to measure the compound's effect in a given assay.

Cell-Based Assays for Biological Activity

Cell-based assays are critical for evaluating the biological effects of a compound in a more physiologically relevant context than biochemical assays. These assays can provide insights into a compound's ability to modulate cellular processes such as proliferation and survival.

Antiproliferative Activity:

Several studies have investigated the antiproliferative activity of diarylurea derivatives, including compounds structurally related to this compound, against various cancer cell lines. nih.govresearchgate.netnih.gov For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were screened against the National Cancer Institute's (NCI) 60 human cancer cell line panel. nih.govresearchgate.netnih.gov This screening revealed that certain derivatives exhibited broad-spectrum antiproliferative activity at a concentration of 10 µM. nih.govnih.gov Notably, some compounds showed lethal effects against specific melanoma, renal cancer, and breast cancer cell lines. nih.govnih.gov Further five-dose testing determined the median inhibitory concentration (IC50) values, highlighting derivatives with significant efficacy and potency, in some cases superior to standard chemotherapeutic agents like paclitaxel (B517696) and gefitinib (B1684475) in particular cancer cell lines. nih.govnih.gov

Antimicrobial Activity:

While the primary focus of research on this compound and its analogs has been on anticancer properties, some related compounds, such as 1,2,4-triazole (B32235) derivatives, have shown antimicrobial activities. researchgate.net

Identification of Molecular Targets and Pathways

Identifying the specific molecular targets and signaling pathways affected by a compound is crucial for understanding its mechanism of action.

Enzyme Inhibition Studies (e.g., Kinase Inhibition)

Protein kinases are a significant class of enzymes that are often dysregulated in diseases like cancer, making them important drug targets. dntb.gov.ua Diarylurea compounds have been extensively studied as kinase inhibitors.

Kinase Inhibition:

Research has demonstrated that N,N'-diarylurea derivatives can act as potent inhibitors of various kinases. For example, some substituted N,N'-diarylureas have been identified as inhibitors of p38α mitogen-activated protein kinase (MAPK), with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com Similarly, novel pyridin-2-yl urea (B33335) derivatives have shown inhibitory activity against Apoptosis signal-regulating kinase 1 (ASK1), with IC50 values also in the nanomolar range. mdpi.com The inhibitory potential of these compounds is often assessed through in vitro kinase assays that measure the phosphorylation of a substrate. mdpi.com

Data on Kinase Inhibition by Diarylurea Derivatives:

| Compound Class | Target Kinase | IC50 Value | Reference |

| Substituted N,N'-diarylureas | p38α | 0.47 nM (for compound 25a) | mdpi.com |

| Pyridin-2-yl urea derivatives | ASK1 | 1.55 ± 0.27 nM (for compound 2) | mdpi.com |

| 1-phenyl-3-(5-cyanopyrazin-2-yl)urea derivatives | Checkpoint kinase 1 (Chk1) | < 20 nM (for 15 compounds) | nih.gov |

| 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives | c-MET | 18 nM - 170 nM | nih.gov |

| 1,3-diphenylurea appended aryl pyridine derivatives | VEGFR-2 | 24 nM - 320 nM | nih.gov |

Receptor Binding Assays (e.g., NPY5 receptor)

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. The neuropeptide Y5 (NPY5) receptor, a G protein-coupled receptor, has been identified as a target for some trisubstituted phenyl urea derivatives. nih.gov These assays typically use a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace the radioligand is measured to determine its binding affinity (IC50). nih.gov Functional assays, such as measuring cyclic AMP accumulation, are then used to determine if the compound acts as an antagonist or agonist. nih.gov Some urea analogues have been shown to act as antagonists of the human NPY5 receptor. nih.gov

Protein-Ligand Interaction Characterization

Understanding how a compound binds to its protein target is essential for structure-based drug design and optimization. nih.gov Experimental methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, along with computational approaches such as molecular docking and molecular dynamics simulations, are used to characterize these interactions. nih.govnih.govresearchgate.net These techniques can reveal the specific amino acid residues in the binding pocket that interact with the ligand, providing a detailed picture of the binding mode. nih.govresearchgate.net For example, the binding mode of novel pyridin-2-yl urea inhibitors with ASK1 kinase was investigated using absolute binding free energy calculations based on molecular dynamics simulations to discriminate between possible binding poses predicted by molecular docking. mdpi.com

Elucidation of Mechanistic Pathways at the Sub-Cellular Level

The biological activity of this compound at the sub-cellular level is an area of emerging research. Studies have focused on understanding how this molecule interacts with the intricate network of pathways that govern cell life and death. The primary areas of investigation have been its influence on intracellular signaling cascades and its ability to disrupt normal cellular processes.

Intracellular Signaling Modulation

At the core of cellular function are signaling pathways that transmit information from the cell surface to the nucleus, dictating responses to external and internal cues. Phenylurea compounds, as a class, are known to interact with various components of these pathways. While direct evidence for this compound is not yet available in published literature, the established mechanisms of structurally related phenylurea derivatives provide a framework for potential modes of action. These compounds have been noted to influence key signaling molecules, although it is crucial to underscore that these are not direct findings for the subject compound of this article.

Structure Activity Relationship Sar Studies of 1 2,3 Dimethylphenyl 3 Phenylurea Derivatives

Systematic Modification of Aromatic Substituents

The substitution pattern on the two aromatic rings of 1-(2,3-Dimethylphenyl)-3-phenylurea is a key determinant of its biological activity. Researchers have systematically altered these substituents to probe the electronic and steric requirements for optimal molecular recognition by biological targets.

Impact of Substituent Electronic Properties on Activity

The electronic nature of substituents on the phenyl rings significantly influences the activity of phenylurea derivatives. Studies on analogous N,N'-diphenylurea compounds, particularly those investigated as enzyme inhibitors, have demonstrated clear trends. For instance, in a series of phenylurea derivatives designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, modifications on the unsubstituted phenyl ring of a parent compound showed that electron-withdrawing groups at the para-position were beneficial for activity. nih.gov This enhancement is attributed to the increased hydrogen bond donating capacity of the urea (B33335) N-H group adjacent to the substituted ring. nih.gov

Conversely, substitutions at the ortho or meta positions on the same phenyl ring, regardless of their electronic properties (e.g., CH₃, Cl, CN, OCH₃), led to a complete loss of IDO1 inhibitory activity. nih.gov This suggests a stringent requirement for an unsubstituted or para-substituted phenyl ring for effective binding.

In the context of herbicidal phenylureas, the electronic properties of substituents also play a crucial role, primarily affecting their environmental degradation and, consequently, their bioavailability and persistence. The degree of chlorination on the phenyl ring, for example, has been shown to be a determining factor in the rate of biodegradation. nih.gov

The following table summarizes the effect of different substituents on the activity of a parent phenylurea compound (unsubstituted on the second phenyl ring) against IDO1.

| Compound | Substituent on Phenyl Ring | Activity (IC₅₀ in µM) |

| i1 | H | > 20 |

| i2 | p-CH₃ | 8.613 |

| i12 | p-CN | 0.331 |

| i23 | p-Cl | 0.415 |

| i24 | p-NO₂ | 0.157 |

| i6 | o-CH₃ | > 20 |

| i7 | m-CH₃ | > 20 |

| i8 | o-Cl | > 20 |

| i9 | m-Cl | > 20 |

| i13 | o-OCH₃ | > 20 |

| i14 | m-OCH₃ | > 20 |

| Data sourced from a study on IDO1 inhibitors. nih.gov |

Influence of Steric Factors on Molecular Recognition

Steric hindrance is another critical factor that modulates the biological activity of this compound derivatives. The presence of the 2,3-dimethyl substitution pattern already introduces a specific steric profile to one of the phenyl rings. Further modifications must be sterically compatible with the target's binding site.

In the aforementioned study on IDO1 inhibitors, the size of the substituent at the para-position of the second phenyl ring was found to be critical. While small para-alkyl substituents were tolerated, a larger isopropyl group resulted in a loss of activity. nih.gov This indicates that the binding pocket accommodating this part of the molecule is sterically constrained. Molecular docking studies revealed that the peripheral phenyl ring fits into a hydrophobic pocket that can only accommodate small para-substituents. nih.gov Any substitution at the ortho or meta positions leads to a steric clash, explaining the observed loss of activity for these analogs. nih.gov

Similarly, in a different series of phenylurea derivatives investigated as acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors, strategic modifications of a substituted phenylurea highlighted the importance of steric factors. While a methyl group at the ortho-position of one phenyl ring was found to be optimal, the nature of the alkyl substituent on the other side of the urea moiety also had a significant impact, with butyl, pentyl, and isopentyl groups being preferred. nih.gov

Variations on the Urea Backbone and Linkers

Modifications to the central urea backbone and the linkers connecting the aryl groups can profoundly affect the conformation and binding affinity of the molecule. The urea moiety itself is a crucial hydrogen bonding motif.

Studies on N,N'-diphenylurea derivatives have shown that the nature of the linker between the urea structure and other parts of the molecule can influence activity. For instance, in a series of IDO1 inhibitors containing a triazole moiety, compounds with an isopropyl linker showed better activity than those with a methyl linker, highlighting the importance of the linker's size and conformation. frontiersin.orgnih.gov

In another study focusing on anti-trypanosomal agents, a piperidine (B6355638) linker was introduced into phenyl-dihydropyrazolones, and subsequent modifications to this linker demonstrated that apolar aromatic or benzyl (B1604629) substitutions were favorable for activity. In contrast, the introduction of polar groups generally led to a decrease in potency. frontiersin.org While not directly on this compound, these findings underscore the principle that the urea backbone can be used as a scaffold for introducing linkers to explore additional binding interactions, and the nature of these linkers is critical for maintaining or improving activity.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. unisi.it For phenylurea derivatives, pharmacophore models typically highlight the importance of the two aromatic rings and the hydrogen bonding capabilities of the urea group.

A general pharmacophore model for phenylurea derivatives, based on studies of various inhibitors and herbicides, would likely include:

Two hydrophobic/aromatic features corresponding to the phenyl rings.

A hydrogen bond donor feature from one of the urea N-H groups.

A hydrogen bond acceptor feature from the urea carbonyl oxygen. researchgate.net

The relative spatial arrangement of these features is crucial. For instance, in kinase inhibitors, the phenylurea moiety often serves as a hinge-binding element, forming key hydrogen bonds with the protein backbone. Pharmacophore models for BCR-ABL tyrosine kinase inhibitors based on phenylaminopyrimidine derivatives included a hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov

Such models are instrumental in ligand-based drug design. They can be used as 3D queries to screen large chemical databases for novel compounds with a similar arrangement of essential features, potentially leading to the discovery of new active scaffolds. unisi.itunits.it For example, a pharmacophore model derived from known PIN1 inhibitors was used to screen for new potential anticancer agents. units.it

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For phenylurea derivatives, QSAR models have been developed to predict their activity and to understand the key physicochemical properties that govern it.

A QSAR analysis of N,N'-diphenylurea derivatives as CCR5 receptor antagonists has been reported, demonstrating the utility of this approach for this class of compounds. researchgate.net In another study on urea-substituted 2,4-diamino-pyrimidines with antimalarial activity, QSAR analysis revealed that lipophilicity was a primary driver for improved activity. nih.gov However, this was often accompanied by poor aqueous solubility and permeability, highlighting the need for a balance of properties. nih.gov

For phenylurea herbicides, QSAR models have been established to predict their reactivity and degradation, which are crucial for their efficacy and environmental impact. These models often correlate activity with substituent parameters like Hammett constants, which describe the electronic effects of substituents. researchgate.net A successful QSAR model for Pim-1 kinase inhibitors incorporated pharmacophoric features along with 2D descriptors to achieve good predictive power. nih.gov These studies collectively show that QSAR is a powerful tool for optimizing the structure of phenylurea derivatives by identifying the key molecular descriptors that correlate with their biological function.

Design and Development of Analogues and Derivatives of 1 2,3 Dimethylphenyl 3 Phenylurea

Rational Design Strategies for Novel Analogues

Rational drug design involves the strategic modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For phenylurea derivatives, this often revolves around extensive structure-activity relationship (SAR) studies. These studies systematically alter different parts of the molecule to understand how each component contributes to its biological activity.

A key strategy involves modifying the substituents on the phenyl rings. For instance, in the development of a series of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors, researchers began with a hit compound, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea, identified through high-throughput screening. nih.gov Extensive SAR studies were then performed on both the left-hand dimethoxyphenyl group and the right-hand phenylethylamine moiety. nih.gov Modifications included replacing the phenylethylamino group with other moieties like biphenylmethylamino or naphthylmethylamino. nih.gov A significant breakthrough was achieved by introducing a five- or six-carbon chain, which drastically improved the inhibitory activity. nih.gov The optimized compound, 7l , demonstrated an IC₅₀ value as low as 13 nM. nih.gov

Another rational design approach focuses on the urea (B33335) linker and the terminal groups. In one study, 14 new N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues were designed and synthesized. nih.gov The SAR analysis revealed that the anticancer potency was influenced by the nature of the haloacylamino chain, with a bromoacetyl group at the N'-end of compound 16j showing potent activity against eight human tumor cell lines. nih.gov The study also found that the N'-substituent was not essential for activity, but a suitable alkyl substitution could enhance it. nih.gov

Similarly, in the design of dual c-MET and VEGFR-2 inhibitors, a 1,3-diphenylurea (B7728601) scaffold was appended with various aryl pyridine (B92270) derivatives. nih.gov The design rationale included a hydrophobic pocket for a phenyl ring, a ureido group for hydrogen bonding, and a linker phenyl ring connecting to a hydrophobic tail composed of different substituted pyridine rings. nih.gov SAR studies on these analogues showed that dihalogenated phenyl substitutions generally displayed more potent antitumor activity than monohalogenated ones. nih.gov

Table 1: SAR of 1-Phenyl-3-(1-phenylethyl)urea Analogues as Complement Inhibitors nih.gov IC₅₀ represents the half-maximal inhibitory concentration.

{ "headers": ["Compound", "Modification", "IC₅₀ (nM)"], "rows": [ {"Compound": "Hit Compound 1", "Modification": "Initial Hit: 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea", "IC₅₀ (nM)": "50,000"}, {"Compound": "7c", "Modification": "Introduction of a five-carbon chain", "IC₅₀ (nM)": "Data not specified, but activity greatly improved"}, {"Compound": "7d", "Modification": "Introduction of a five-carbon chain", "IC₅₀ (nM)": "Data not specified, but activity greatly improved"}, {"Compound": "7k", "Modification": "Introduction of a six-carbon chain", "IC₅₀ (nM)": "Data not specified, but activity greatly improved"}, {"Compound": "7l", "Modification": "Optimized with a six-carbon chain", "IC₅₀ (nM)": "13"}, {"Compound": "7o", "Modification": "Introduction of a six-carbon chain", "IC₅₀ (nM)": "Data not specified, but activity greatly improved"} ] }

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover new chemotypes, improve drug-like properties, and circumvent existing patents. nih.govnih.gov

Bioisosteric replacement involves substituting a functional group within a molecule with another group that retains similar biological activity. nih.govresearchgate.net This is done to enhance potency, improve pharmacokinetics, or reduce toxicity. The concept has been a cornerstone of medicinal chemistry for decades. nih.gov For phenylurea compounds, a classic bioisosteric replacement would be the substitution of the oxygen atom in the urea carbonyl group (C=O) with a sulfur atom to create a thiourea (B124793) (C=S). Thioureas are known to possess a wide range of medicinal applications and can interact with biological targets differently than their urea counterparts. researchgate.net

Scaffold hopping is a more drastic modification where the central core or framework of a molecule is replaced with a structurally different scaffold, while preserving the original molecule's biological activity. nih.govresearchgate.net The goal is often to find novel compounds with improved properties or to move into a new chemical space. nih.gov An example of this strategy can be seen in the development of derivatives based on the diaryl urea anticancer agent Sorafenib. nih.gov In one study, researchers replaced the pyridyl carboxamide moiety of Sorafenib with a quinoxalindione scaffold. This was a rational hop, as the quinoxalindione ring is comparable in size and polarity to the original moiety and contains nitrogen atoms capable of forming key interactions in the ATP-binding pocket of target kinases. nih.gov

These computational and data-driven methods help rationalize the vast number of potential synthetic targets, guiding medicinal chemists toward more promising molecular architectures. nih.gov

Hybrid Compound Development

Hybrid compound development involves combining two or more distinct pharmacophores (the part of a molecule responsible for its biological activity) into a single molecule. This strategy aims to create compounds with dual or synergistic modes of action, potentially leading to improved efficacy or the ability to overcome drug resistance.

One notable example is the development of 1,3-diphenylurea derivatives appended with an aryl pyridine moiety, designed as dual inhibitors of the c-MET and VEGFR-2 receptor tyrosine kinases. nih.gov This design merges the established phenylurea scaffold with the pharmacophore of an aryl pyridine, resulting in potent inhibitors. Compound 2n from this series emerged as a promising candidate for further development as a targeted chemotherapeutic. nih.gov

Another approach involved using Sorafenib, a diaryl urea, as a lead compound to design new anti-hepatocellular carcinoma (HCC) agents. mdpi.com Researchers designed and synthesized a series of compounds featuring a 1,2,3-triazole core that links an aryl urea moiety to another substituted aromatic ring. mdpi.com This hybridization of the aryl urea pharmacophore with a triazole linker led to the discovery of analogues 2m' and 2e , which showed excellent inhibitory activity against HepG2 cancer cells and, importantly, higher selectivity compared to Sorafenib, making them promising candidates for targeted cancer therapy. mdpi.com

The synthesis of hybrid molecules based on the Sorafenib scaffold has also been explored by replacing its pyridyl carboxamide group with a quinoxalindione moiety. nih.gov This work led to the synthesis of 14 novel diaryl urea derivatives, demonstrating the potential of this hybridization strategy to generate new compounds for therapeutic applications. nih.gov

Table 2: Activity of Selected Hybrid Triazole-Aryl Urea Analogues mdpi.com IC₅₀ is the half-maximal inhibitory concentration against the HepG2 cell line. SI (Selectivity Index) is the ratio of IC₅₀ in normal cells (MRC-5) to IC₅₀ in cancer cells (HepG2).

{ "headers": ["Compound", "IC₅₀ vs HepG2 (µM)", "Selectivity Index (SI)"], "rows": [ {"Compound": "2e", "IC₅₀ vs HepG2 (µM)": "2.96", "Selectivity Index (SI)": "12.2"}, {"Compound": "2m'", "IC₅₀ vs HepG2 (µM)": "2.38", "Selectivity Index (SI)": "14.7"}, {"Compound": "Sorafenib (Reference)", "IC₅₀ vs HepG2 (µM)": "2.82", "Selectivity Index (SI)": "3.30"}, {"Compound": "Doxorubicin (Reference)", "IC₅₀ vs HepG2 (µM)": "0.39", "Selectivity Index (SI)": "3.83"} ] }

Advanced Analytical Methods for Studying 1 2,3 Dimethylphenyl 3 Phenylurea

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are fundamental to the separation and quantification of 1-(2,3-Dimethylphenyl)-3-phenylurea, ensuring its purity and enabling its detection in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for this class of compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of phenylurea derivatives due to their thermal lability, which can make gas chromatography challenging. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Methodology and Findings:

For the analysis of phenylureas, reversed-phase HPLC is the method of choice. A nonpolar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is most commonly achieved using an ultraviolet (UV) detector, as the phenyl rings in the urea (B33335) structure are chromophoric.

A typical HPLC method for a compound like this compound would involve isocratic or gradient elution to ensure adequate separation from impurities or other components in a mixture. The use of a diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. For trace analysis in complex samples like environmental water, a pre-concentration step using solid-phase extraction (SPE) with a C18 cartridge is often employed.

Illustrative HPLC Parameters for Phenylurea Analysis

| Parameter | Typical Value/Condition |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 245 nm or Diode Array Detector (DAD) |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

While phenylureas can be thermally unstable, GC-MS offers high resolution and the definitive identification capabilities of mass spectrometry. To overcome the issue of thermal degradation, derivatization of the analyte is a common strategy.

Methodology and Findings:

In GC-MS analysis of phenylureas, the sample is vaporized and separated in a gaseous mobile phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for the molecule, allowing for its identification.

For compounds like this compound, derivatization by silylation or methylation can increase thermal stability and volatility, leading to better chromatographic peak shapes and reproducible results. The electron ionization (EI) mode is typically used, and the resulting fragmentation pattern can be used to confirm the structure of the molecule.

Potential GC-MS Fragmentation of this compound

| Fragment | m/z (mass-to-charge ratio) |

| Molecular Ion [M]+ | 240 |

| [C8H9NCO]+ | 147 |

| [C6H5NHCO]+ | 120 |

| [C8H9]+ | 105 |

| [C6H5]+ | 77 |

Surface-Enhanced Raman Scattering (SERS) for Trace Detection and Conformational Studies

SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information and enable the detection of analytes at very low concentrations. It relies on the enhancement of the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface, typically gold or silver.

While no specific SERS studies on this compound are currently available, the technique has been successfully applied to other phenylurea herbicides. The interaction of the urea and phenyl groups with the metallic nanoparticles would likely lead to significant signal enhancement, making SERS a promising tool for its trace detection. Furthermore, the analysis of the SERS spectrum can provide insights into the orientation and conformation of the molecule on the nanoparticle surface.

Electrochemical Methods

Electrochemical methods offer a sensitive, rapid, and cost-effective approach to the analysis of electroactive compounds. Phenylurea derivatives can be oxidized or reduced at an electrode surface, and the resulting current can be measured and related to the concentration of the analyte.

Methodology and Findings:

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed to study the electrochemical behavior of this compound. The oxidation of the phenylurea moiety would likely occur at a specific potential, providing a signal for its detection.

The development of a sensor based on a modified electrode, for instance, by incorporating specific nanomaterials or polymers, could enhance the sensitivity and selectivity of the electrochemical detection of this compound. While specific research is lacking for this particular molecule, the general principles of electrochemistry suggest that it would be a viable and advantageous analytical approach.

Future Research Directions and Theoretical Applications

Exploration of New Biological Targets and Pathways

The phenylurea scaffold is a key feature in many biologically active molecules. nih.gov Future research will likely focus on identifying novel biological targets for 1-(2,3-Dimethylphenyl)-3-phenylurea beyond its currently known activities. The substitution pattern of the dimethylphenyl group could lead to unique interactions with biological macromolecules.

Key Research Areas:

Kinase Inhibition: Many diaryl urea (B33335) derivatives are potent kinase inhibitors, targeting signaling pathways involved in cancer, such as the Raf/Mek/Erk pathway. asianpubs.org Future studies could screen this compound against a wide panel of kinases to identify novel inhibitory activities.

Immunomodulation: Research has shown that some phenylurea derivatives can act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy. nih.gov The specific substitution pattern on the phenyl ring is crucial for activity, with studies indicating that substitutions at the ortho- and meta-positions, such as in this compound, can influence inhibitory potential. nih.gov

Anti-Androgenic Effects: Certain phenylurea compounds, like linuron, are known to have anti-androgenic effects. nih.gov In silico analyses suggest that other phenylureas may also interact with steroid biosynthesis and metabolism pathways, presenting new avenues for toxicological and endocrinological research. nih.gov

Herbicidal Activity: Phenylureas are a well-established class of herbicides that inhibit photosynthesis. nih.govcapes.gov.br Further investigation into the specific herbicidal spectrum and mechanism of this compound could lead to the development of more selective weed control agents.

A comparative analysis of related phenylurea derivatives highlights the importance of substituent positions on biological activity.

Table 1: Influence of Phenyl Ring Substitution on IDO1 Inhibitory Activity

| Compound Type | Substitution Pattern | Observed IDO1 Inhibitory Activity | Reference |

|---|---|---|---|

| Phenylurea Derivatives | Ortho- or meta-substitution (e.g., with CH3, Cl, CN) | Loss of inhibitory activity | nih.gov |

| Phenylurea Derivatives | Para-substitution (e.g., with F, Br, small alkyl groups) | Potent inhibitory activity | nih.gov |

This data suggests that the 2,3-dimethyl substitution pattern of this compound might render it inactive as an IDO1 inhibitor, but this would require experimental validation.

Integration with Advanced Materials Science Research

The urea functional group is capable of forming strong hydrogen bonds, making phenylurea derivatives interesting building blocks for supramolecular chemistry and materials science.

Potential Applications:

Polymer Chemistry: The incorporation of diaryl urea moieties into polymer backbones can lead to materials with unique self-healing properties, thermal stability, and mechanical strength due to the formation of extensive hydrogen-bonding networks.

Organocatalysis: Bifunctional organocatalysts containing both a urea and a guanidine (B92328) group have been developed for asymmetric chemical reactions, such as epoxidation. organic-chemistry.org The urea group plays a crucial role in activating the substrate through hydrogen bonding. organic-chemistry.org The specific steric and electronic properties of this compound could be harnessed in the design of new catalysts.

Sensors: The ability of the urea group to bind to specific anions or molecules could be exploited in the development of chemical sensors. Changes in the optical or electronic properties of a material containing this compound upon binding to a target analyte could form the basis of a sensing mechanism.

Development of Novel Synthetic Methodologies

The efficient and environmentally friendly synthesis of unsymmetrical diaryl ureas like this compound is an ongoing area of research in organic chemistry.

Emerging Synthetic Strategies:

Palladium-Catalyzed Cross-Coupling: Facile routes to unsymmetrical N,N′-diaryl ureas have been developed using palladium-catalyzed C–N cross-coupling reactions, offering a versatile method for combining a wide variety of aryl halides and ureas. nih.gov

Isocyanate-Free Methods: Traditional syntheses often rely on the use of isocyanates, which can be hazardous. nih.govasianpubs.org Newer methods aim to circumvent these reagents by using alternatives like carbamates or by developing one-pot procedures. nih.govacs.orgthieme-connect.com

Green Chemistry Approaches: The development of more sustainable synthetic methods is a key goal. This includes the use of greener solvents, catalysts that can be easily recycled (such as copper ferrite (B1171679) nanoparticles), and reactions that are more atom-economical. thieme-connect.comnanomaterchem.com

Electrochemical Synthesis: Electrochemical methods are being explored for the preparation of carbamates, which are key intermediates in the synthesis of unsymmetrical ureas, offering a novel approach to these compounds. acs.org

Table 2: Comparison of Synthetic Methods for Unsymmetrical Diaryl Ureas

| Method | Key Features | Advantages | Disadvantages/Challenges | Reference |

|---|---|---|---|---|

| Classical (Isocyanate-based) | Reaction of an aniline (B41778) with an isocyanate. | Well-established, often high-yielding. | Isocyanates can be unstable and toxic. | nih.govasianpubs.org |

| Pd-Catalyzed Cross-Coupling | Coupling of aryl halides with ureas or protected ureas. | High functional group tolerance, good to excellent yields. | Requires a metal catalyst. | nih.gov |

| Carbamate Intermediates | Two-step process involving the formation and subsequent reaction of a carbamate. | Avoids the direct use of isocyanates. | Can be a multi-step process. | acs.orgthieme-connect.com |

Application of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.gov These computational tools can be applied to accelerate the discovery and optimization of compounds like this compound.

Future Applications:

Predictive Modeling: ML models, such as random forests and neural networks, can be trained on large datasets of chemical compounds to predict their biological activity, toxicity, and physicochemical properties. nih.govgithub.iofrontiersin.org This can be used to virtually screen large libraries of phenylurea derivatives to identify promising candidates for further investigation. nih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. frontiersin.org By learning the underlying patterns in existing data, these models can propose novel phenylurea structures that are optimized for a specific biological target or material application.

Synthesis Planning: AI can assist in planning the synthesis of complex molecules by predicting reaction outcomes and suggesting optimal reaction conditions. nih.gov This can help chemists to devise more efficient and reliable routes to this compound and its analogs.

Phenotypic Screening Analysis: In phenotypic drug discovery, AI can analyze complex data from high-content imaging to identify compounds that induce a desired cellular phenotype, even without prior knowledge of the molecular target. ed.ac.uk

Table 3: Machine Learning Models in Bioactivity Prediction

| Machine Learning Model | Application in Drug/Compound Discovery | Key Strengths | Reference |

|---|---|---|---|

| Random Forest | Classification of active vs. inactive compounds; QSAR modeling. | High predictive performance, robust to overfitting. | nih.govfrontiersin.org |

| Neural Networks | Predicting bioactivity, generating novel molecular structures. | Can learn complex, non-linear relationships in data. | plos.orglongevity.technology |

| Support Vector Machines | Classification tasks, such as predicting bioactivity. | Effective in high-dimensional spaces. | github.io |

The integration of these advanced computational approaches will undoubtedly accelerate the exploration of the full potential of this compound and the broader class of phenylurea compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2,3-Dimethylphenyl)-3-phenylurea, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of arylurea derivatives typically involves coupling substituted phenyl isocyanates with aromatic amines under anhydrous conditions. For example, in analogous compounds like 1-(3-Chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea (), the reaction is conducted in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C, with triethylamine as a base to neutralize HCl byproducts. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2:1 amine-to-isocyanate ratio) to minimize unreacted starting materials. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields high-purity product .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer : Structural confirmation requires a multi-technique approach:

- NMR : and NMR spectra identify aromatic protons (δ 6.5–7.5 ppm) and urea carbonyl signals (δ 155–160 ppm).

- X-ray diffraction : Single-crystal X-ray analysis, using programs like SHELXL ( ), resolves bond lengths and angles, particularly the urea moiety’s planarity (C=O bond ~1.23 Å, N–C bonds ~1.35 Å). For example, 1,3-Diethyl-1,3-diphenylurea () was characterized via crystallography to validate its orthorhombic lattice parameters .

Q. What safety precautions and personal protective equipment (PPE) are essential when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicological data for this compound may be limited (), general urea-handling protocols apply:

- PPE : Wear NIOSH-approved respirators (N95 or higher), nitrile gloves, and chemical-resistant lab coats ().

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of dust or vapors ().

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation ( ).

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the stability and reactivity of this compound under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:

- Thermal stability : Simulate decomposition pathways (e.g., urea bond cleavage) by calculating bond dissociation energies.

- Solubility : Use COSMO-RS models to correlate logP values with solvent polarity.

- Cross-validate predictions with experimental DSC/TGA data (melting point, decomposition temperature) and HPLC retention times .

Q. What strategies are effective in resolving contradictory data regarding the biological activity or environmental impact of this compound?

- Methodological Answer : Contradictions in bioactivity assays (e.g., antimicrobial vs. cytotoxic effects) require:

- Dose-response studies : Test across a wide concentration range (nM to mM) to identify therapeutic windows.

- Metabolite profiling : Use LC-HRMS to detect degradation products that may interfere with assays ( ).

- Comparative toxicology : Cross-reference with structurally similar compounds (e.g., 1,3-Diphenylurea in ) to assess structure-activity relationships .

Q. What advanced analytical techniques are critical for characterizing impurities or degradation products of this compound?

- Methodological Answer :